molecular formula C19H19N5O2 B2419486 3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one CAS No. 2380192-71-0

3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one

Cat. No. B2419486
CAS RN: 2380192-71-0
M. Wt: 349.394
InChI Key: VUZWRBHSRAQQQG-UHFFFAOYSA-N
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Description

The compound “3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one” is a complex organic molecule that contains several functional groups, including a benzimidazole moiety . Benzimidazole is a crucial class of compounds in the pharmaceutical industry and is known to exhibit numerous medicinal and pharmacological performances .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually proceeds through two steps: first, the construction of a desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a benzene ring fused to the 4 and 5 positions of an imidazole ring . The benzimidazole’s structural motif is also a building block of pharmaceutics and functional materials .


Chemical Reactions Analysis

Benzimidazole and its analogues are known to undergo a variety of chemical reactions due to their skeletal resemblance with naturally appearing nucleotides . They can strongly influence the interactions between a medicinal agent and its target .

Mechanism of Action

The mechanism of action of benzimidazole derivatives is largely dependent on their specific structure and the biological target they interact with . For example, some benzimidazole derivatives have shown potent antiretroviral activity against both wild and mutant strains of HIV-1 RT .

Future Directions

Benzimidazole and its derivatives continue to be an area of interest in medicinal chemistry due to their diverse pharmacological activities . Future research may focus on designing and synthesizing new benzimidazole derivatives with improved efficacy and safety profiles .

properties

IUPAC Name

3-[2-[3-(benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-18-7-16(13-5-6-13)20-11-23(18)10-19(26)22-8-14(9-22)24-12-21-15-3-1-2-4-17(15)24/h1-4,7,11-14H,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZWRBHSRAQQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CC(C3)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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